molecular formula C11H9F3N2 B144153 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 219986-64-8

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B144153
CAS No.: 219986-64-8
M. Wt: 226.2 g/mol
InChI Key: NQEFIPVOJGJVRG-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-methylphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid and an appropriate alkyne. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the pyrazole ring. The reaction conditions include:

    Temperature: Typically around 80-100°C

    Catalyst: Often a Lewis acid such as aluminum chloride

    Solvent: Commonly used solvents include ethanol or acetonitrile

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of various substituted pyrazoles

Scientific Research Applications

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-1H-pyrazole
  • 5-(trifluoromethyl)-1H-pyrazole
  • 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the 4-methylphenyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFIPVOJGJVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400173
Record name 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-46-7, 219986-64-8
Record name Celecoxib N-des(benzenesulfonamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948293467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CELECOXIB N-DES(BENZENESULFONAMIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K9F2B76J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in pharmaceutical research?

A: this compound is identified as a regio-specific isomer of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). [] This means it shares the same molecular formula as celecoxib but differs in the arrangement of atoms within its structure. Identifying and quantifying such isomers during drug development is crucial as they can have different pharmacological activities and safety profiles compared to the intended drug molecule.

Q2: How is this compound separated and analyzed?

A: Researchers have developed a high-performance liquid chromatography (HPLC) method to separate and quantify this compound from celecoxib and other impurities. [] This method utilizes a reversed-phase C18 column dynamically coated with hexamethyldisilazane (HMDS), enhancing the separation efficiency. This method enables the monitoring of this specific isomer during celecoxib synthesis and quality control processes.

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